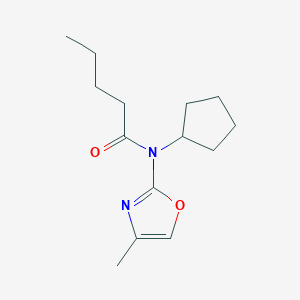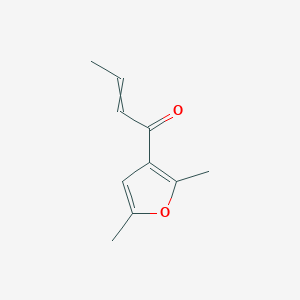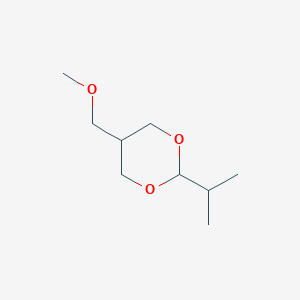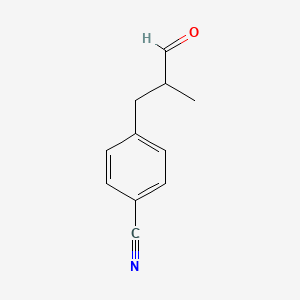
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide typically involves multiple steps. One common method includes the reaction of 2,6-diethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with N-ethyl-N-methylglycine under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学研究应用
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,6-Diethylphenylamine: A precursor in the synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide.
Chloroacetyl chloride: Another precursor used in the synthesis.
N-ethyl-N-methylglycine: A related compound with similar structural features.
Uniqueness
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
55883-16-4 |
|---|---|
分子式 |
C17H25ClN2O2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
2-(N-(2-chloroacetyl)-2,6-diethylanilino)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-13-9-8-10-14(6-2)17(13)20(15(21)11-18)12-16(22)19(4)7-3/h8-10H,5-7,11-12H2,1-4H3 |
InChI 键 |
AMYTYXBDRDIWAA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N(CC(=O)N(C)CC)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)


![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)
![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)




![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

